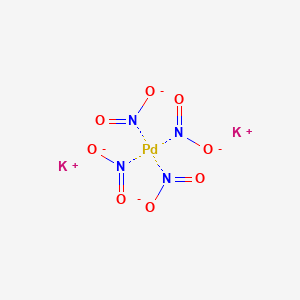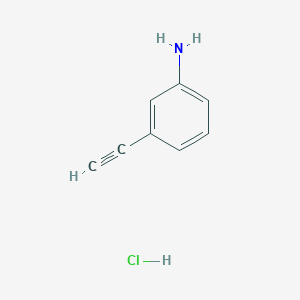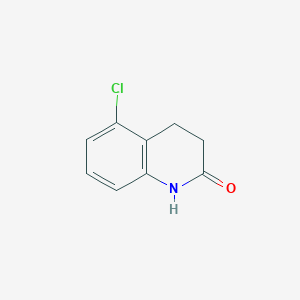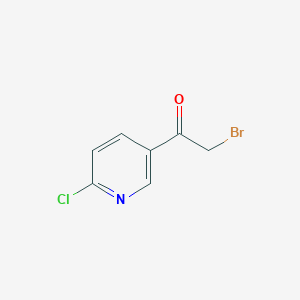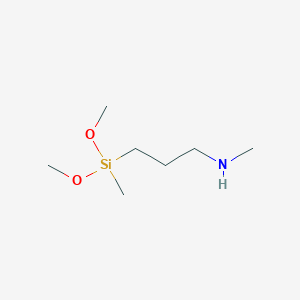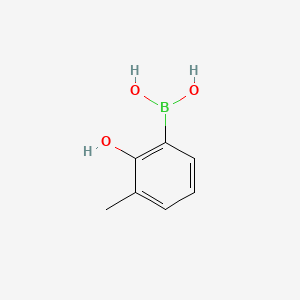
Acide 2-hydroxy-3-méthylphénylboronique
Vue d'ensemble
Description
2-Hydroxy-3-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a member of the boronic acid family, which are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules containing hydroxyl groups. This property makes boronic acids valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
2-Hydroxy-3-methylphenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
- The primary target of 2-Hydroxy-3-methylphenylboronic acid is likely to be enzymes or proteins involved in boron-mediated chemical reactions. Specifically, it participates in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely used for carbon–carbon bond formation .
Target of Action
Mode of Action
Analyse Biochimique
Biochemical Properties
This reaction is a type of carbon-carbon bond-forming reaction that is widely used in organic chemistry . The success of this reaction is due to the stability of boronic acids and their ability to tolerate various functional groups .
Molecular Mechanism
In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids are known to undergo transmetalation, a process where they transfer a group (in this case, a carbon group) to a metal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylphenylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of alkenes or alkynes, followed by oxidation. For example, the hydroboration of 2-hydroxy-3-methylstyrene with borane, followed by oxidation with hydrogen peroxide, yields 2-Hydroxy-3-methylphenylboronic acid .
Industrial Production Methods: In industrial settings, the production of 2-Hydroxy-3-methylphenylboronic acid often involves the use of bis(pinacolato)diboron as a boron source. The reaction typically occurs under mild conditions with a palladium catalyst, which facilitates the formation of the boronic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form boronates.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Boronates.
Substitution: Alkylated or acylated derivatives.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 3-Methylphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison: 2-Hydroxy-3-methylphenylboronic acid is unique due to its hydroxyl and methyl substituents, which confer specific reactivity and binding properties. Compared to phenylboronic acid, it has enhanced solubility and reactivity in certain chemical reactions. Its hydroxyl group allows for additional hydrogen bonding interactions, making it a valuable compound in both chemical synthesis and biological applications .
Propriétés
IUPAC Name |
(2-hydroxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMOSSMYPIJNTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595154 | |
| Record name | (2-Hydroxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259209-22-8 | |
| Record name | (2-Hydroxy-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-3-methylphenyl-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





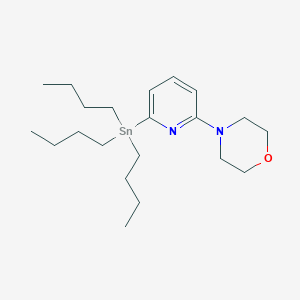

![[dimethyl(trimethylsilyloxy)silyl]oxy-ethenyl-methyl-trimethylsilyloxysilane](/img/structure/B1592260.png)
